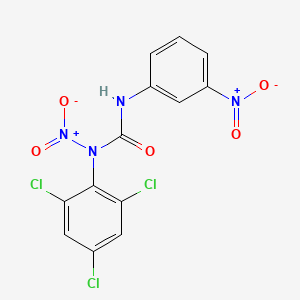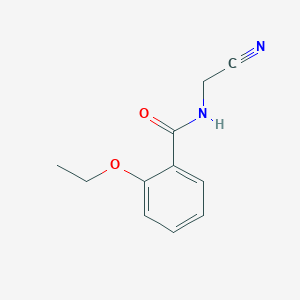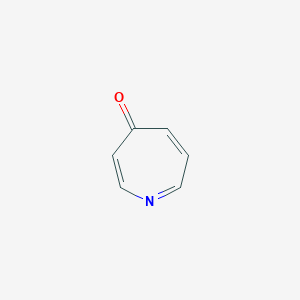![molecular formula C9H11ClN4O B14239174 6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-49-9](/img/structure/B14239174.png)
6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a chloro group at the 6th position and a 3-methoxypropyl group at the 3rd position on the triazolopyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting 3,6-dichloropyridazine with hydrazine hydrate to form 6-chloro-1,2,4-triazolo[4,3-b]pyridazine.
Introduction of the 3-Methoxypropyl Group: The 3-methoxypropyl group can be introduced through a nucleophilic substitution reaction using 3-methoxypropylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: The methoxypropyl group can participate in substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, with reactions typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative of the compound.
Applications De Recherche Scientifique
6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 3-Chloro-6-methoxypyridazine
- Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Uniqueness
6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the 3-methoxypropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propriétés
Numéro CAS |
596825-49-9 |
|---|---|
Formule moléculaire |
C9H11ClN4O |
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
6-chloro-3-(3-methoxypropyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C9H11ClN4O/c1-15-6-2-3-8-11-12-9-5-4-7(10)13-14(8)9/h4-5H,2-3,6H2,1H3 |
Clé InChI |
XCQYPKGYOUBHBF-UHFFFAOYSA-N |
SMILES canonique |
COCCCC1=NN=C2N1N=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)
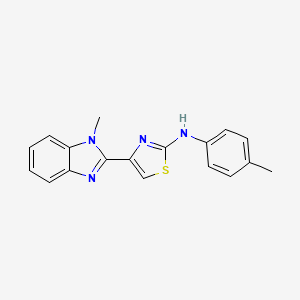

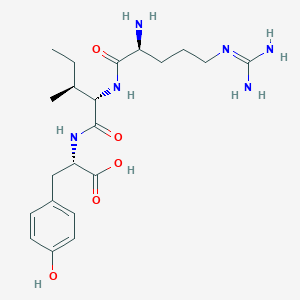
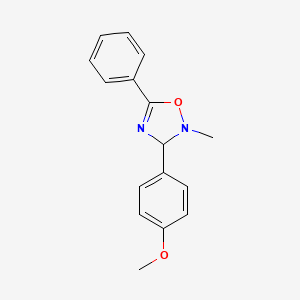
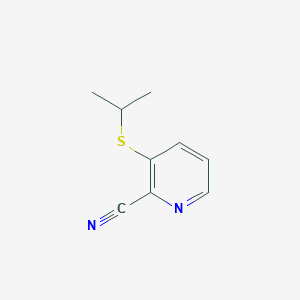
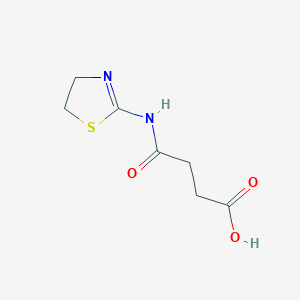
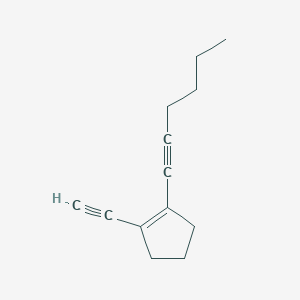
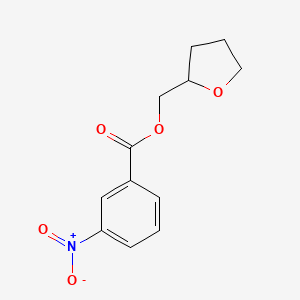
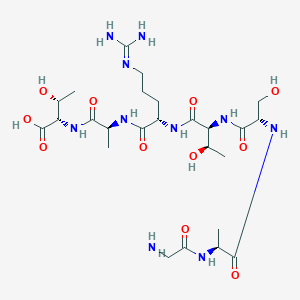
![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
